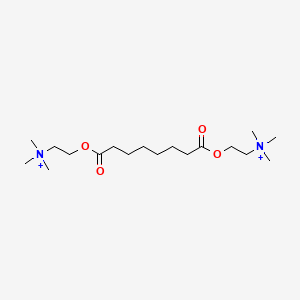

Suberyldicholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H38N2O4+2 |

|---|---|

Molecular Weight |

346.5 g/mol |

IUPAC Name |

trimethyl-[2-[8-oxo-8-[2-(trimethylazaniumyl)ethoxy]octanoyl]oxyethyl]azanium |

InChI |

InChI=1S/C18H38N2O4/c1-19(2,3)13-15-23-17(21)11-9-7-8-10-12-18(22)24-16-14-20(4,5)6/h7-16H2,1-6H3/q+2 |

InChI Key |

FUORNAZLBFNKKX-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)CCCCCCC(=O)OCC[N+](C)(C)C |

Synonyms |

is-(2-trimethylaminoethyl)suberate diiodide corconium subecholine suberyldicholine |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Suberyldicholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suberyldicholine, also known as succinylcholine, is a potent depolarizing neuromuscular blocking agent. Its mechanism of action is centered on its structural similarity to the endogenous neurotransmitter acetylcholine (ACh). By acting as a persistent agonist at the nicotinic acetylcholine receptor (nAChR) on the motor endplate, this compound induces a state of prolonged depolarization, leading to muscle paralysis. This technical guide provides an in-depth exploration of the molecular interactions, signaling pathways, and key quantitative parameters governing the action of this compound. Detailed methodologies for the experimental techniques used to elucidate this mechanism are also presented.

Introduction

This compound is a quaternary ammonium compound that functions as a short-acting muscle relaxant. Structurally, it can be conceptualized as two acetylcholine molecules linked together. This configuration is key to its pharmacological activity at the neuromuscular junction. Understanding its precise mechanism of action is critical for its safe and effective use in clinical settings and for the development of novel neuromuscular blocking agents.

Mechanism of Action

The primary target of this compound is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel located on the postsynaptic membrane of the neuromuscular junction.[1][2] The binding of this compound to the α-subunits of the nAChR mimics the action of acetylcholine, triggering the opening of the ion channel.[1]

Phase I Block: Depolarization

Upon binding to the nAChR, this compound causes a rapid influx of sodium ions (Na+) and a smaller efflux of potassium ions (K+) through the channel pore. This leads to depolarization of the motor endplate.[2] Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase in the synaptic cleft, this compound is resistant to this enzyme.[2] Its metabolism is primarily carried out by plasma pseudocholinesterase, a process that is significantly slower.[3]

This resistance to rapid degradation results in a sustained presence of the agonist at the receptor, leading to prolonged depolarization of the postsynaptic membrane. This persistent depolarization initially manifests as transient muscle fasciculations. Following this initial excitatory phase, the voltage-gated sodium channels in the surrounding muscle membrane become inactivated and are unable to reset, leading to a state of flaccid paralysis. This is known as a Phase I block.[1][2]

Phase II Block: Desensitization

With prolonged or repeated administration of this compound, the postsynaptic membrane may gradually repolarize. However, despite repolarization, the nAChRs can become desensitized and unresponsive to acetylcholine. This phenomenon, known as a Phase II block, resembles the neuromuscular blockade produced by non-depolarizing agents. The exact mechanism of Phase II block is complex and is thought to involve conformational changes in the receptor that render it insensitive to agonists.[2]

Signaling Pathway

The binding of this compound to the nicotinic acetylcholine receptor initiates a cascade of events leading to muscle contraction, followed by paralysis. The signaling pathway is depicted below.

Quantitative Data

The interaction of this compound with nicotinic acetylcholine receptors has been quantified through various experimental approaches. The following tables summarize key quantitative parameters.

| Parameter | Value | Receptor Subtype | Species | Reference |

| EC50 | 10.8 µM (95% CI: 9.8-11.9 µM) | Muscle-type nAChR | Human | [4] |

| IC50 | > 100 µM | Neuronal nAChR (α3β2, α3β4, α4β2, α7) | Human | [4] |

Table 1. Potency and Inhibition Constants of Succinylcholine.

| Ligand | Dissociation Constant (Kd) | Receptor | Species | Reference |

| Acetylcholine | 106 ± 6 µM | Muscle nAChR (closed state) | Mouse | [5] |

| Choline | 4.1 ± 0.5 mM | Muscle nAChR (closed state) | Mouse | [5] |

Table 2. Comparative Dissociation Constants of nAChR Agonists. Note: While a direct Kd for this compound was not found in the reviewed literature, the EC50 value provides a functional measure of its high potency at the muscle-type nAChR. The lower affinity of this compound for the resting receptor compared to acetylcholine has been noted qualitatively.

Experimental Protocols

The quantitative data presented in this guide were primarily obtained through electrophysiological and ligand binding assays. The following sections provide detailed methodologies for these key experiments.

Two-Electrode Voltage Clamp Recording

This technique is used to measure the ion flow across the membrane of a cell expressing the receptor of interest in response to the application of a ligand.

Objective: To determine the EC50 of this compound at the human muscle-type nAChR.

Experimental Workflow:

Methodology:

-

Oocyte Preparation and cRNA Injection: Xenopus laevis oocytes are harvested and injected with complementary RNA (cRNA) encoding the subunits of the human muscle-type nicotinic acetylcholine receptor.[4]

-

Incubation: The injected oocytes are incubated for 2-7 days at 18°C to allow for receptor expression on the cell membrane.

-

Voltage Clamp Setup: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl. The membrane potential is clamped at a holding potential of -80 mV using a voltage-clamp amplifier.[4]

-

Drug Application: A concentration series of this compound is applied to the oocyte via a perfusion system.

-

Data Acquisition: The resulting inward current generated by the influx of cations through the activated nAChRs is recorded. The peak current amplitude is measured for each concentration of this compound.[4]

-

Data Analysis: The peak currents are plotted against the logarithm of the this compound concentration, and the data are fitted to the Hill equation to determine the EC50 value, which is the concentration of this compound that elicits a half-maximal response.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the binding affinity (Ki) of this compound for nicotinic acetylcholine receptors.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the nAChR of interest are homogenized and centrifuged to isolate a membrane fraction rich in the receptors.

-

Assay Setup: A series of tubes are prepared containing:

-

A fixed concentration of a radiolabeled antagonist (e.g., [3H]-epibatidine or [125I]-α-bungarotoxin).

-

Increasing concentrations of unlabeled this compound (the competitor).

-

The prepared membrane fraction.

-

-

Incubation: The mixture is incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter that traps the membranes.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The binding affinity (Ki) of this compound is then calculated using the Cheng-Prusoff equation.

Conclusion

The mechanism of action of this compound is well-characterized, involving its function as a persistent agonist at the nicotinic acetylcholine receptor, leading to a depolarizing neuromuscular blockade. The quantitative data on its potency and the detailed experimental protocols for its characterization provide a robust framework for researchers in pharmacology and drug development. Further research may focus on the precise molecular determinants of its interaction with different nAChR subtypes and the continued development of neuromuscular blocking agents with improved safety and efficacy profiles.

References

- 1. openanesthesia.org [openanesthesia.org]

- 2. What is the mechanism of Succinylcholine Chloride? [synapse.patsnap.com]

- 3. ClinPGx [clinpgx.org]

- 4. Activation and inhibition of human muscular and neuronal nicotinic acetylcholine receptors by succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Suberyldicholine: A Technical Guide to its Function as a Nicotinic Acetylcholine Receptor Agonist

For: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of suberyldicholine, a potent bis-quaternary ammonium agonist of nicotinic acetylcholine receptors (nAChRs). It covers its pharmacological profile, the intracellular signaling pathways it activates, and the experimental protocols used for its characterization.

Pharmacological Profile of this compound

This compound is a powerful research tool used to investigate the function of nAChRs, particularly the muscle-type receptor. Structurally, it acts as a cholinomimetic, binding to and activating nAChRs. Its primary mechanism of action is to induce a conformational change in the receptor, leading to the opening of its intrinsic ion channel.[1][2]

This compound is recognized as a potent agonist, binding with high affinity to the two agonist sites present on the receptor.[3][4] This binding event triggers a rapid influx of cations, primarily Na⁺ and Ca²⁺, resulting in the depolarization of the postsynaptic membrane.[5]

1.1. Quantitative Pharmacological Data

The potency and binding affinity of this compound have been most extensively characterized at the muscle-type nAChR from the Torpedo electric organ, which serves as a model system for the mammalian neuromuscular junction.[6] The available quantitative data are summarized below.

| Receptor Subtype | Ligand | Parameter | Value | Species/System | Reference |

| Muscle-type (α₂βγδ) | This compound | K_d_ (Binding Affinity) | ~15 nM | Torpedo californica | [3][4] |

| Muscle-type (α₂βγδ) | This compound | EC₅₀ (Functional Potency) | 0.4 µM | Torpedo (expressed in Xenopus oocytes) | [3][7] |

| Muscle-type (α₂βγδ) | Acetylcholine | EC₅₀ (Functional Potency) | 1.8 µM | Torpedo (expressed in Xenopus oocytes) | [3] |

Note: Data for this compound's activity on specific neuronal nAChR subtypes (e.g., α4β2, α7) is not extensively available in the cited literature.

Nicotinic Acetylcholine Receptor Signaling Pathway

The activation of nAChRs by an agonist like this compound initiates a rapid cascade of events, beginning with ion channel gating and leading to cellular responses. The canonical signaling pathway is depicted below.

-

Agonist Binding : this compound binds to the orthosteric site at the interface between receptor subunits.[8]

-

Channel Opening : This binding induces a conformational change, opening the central ion pore.[5]

-

Ion Influx : The open channel allows for the rapid influx of cations, primarily Na⁺ and Ca²⁺, down their electrochemical gradients.[5] The high Ca²⁺ permeability of certain nAChR subtypes, like the α7 receptor, is a critical aspect of their signaling function.[3]

-

Membrane Depolarization : The influx of positive ions leads to the depolarization of the cell membrane, generating an excitatory postsynaptic potential (EPSP).

-

Downstream Signaling : The increase in intracellular Ca²⁺ acts as a second messenger, triggering various downstream signaling cascades. These can include the activation of the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is implicated in neuroprotection and cell survival.[3][7]

Caption: Canonical nAChR signaling pathway initiated by agonist binding.

Experimental Protocols

Characterizing the interaction of this compound with nAChRs involves a combination of binding and functional assays.

3.1. Radioligand Competition Binding Assay

This technique is used to determine the binding affinity (K_i_ or K_d_) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Membrane Preparation : Tissues or cells expressing the nAChR of interest are homogenized and centrifuged to isolate membrane fractions containing the receptor. The protein concentration is determined using a standard assay (e.g., BCA assay).[9]

-

Assay Setup : In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]acetylcholine or [³H]epibatidine) and varying concentrations of the unlabeled competitor (this compound).[10]

-

Incubation : The mixture is incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).[9]

-

Separation : Receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters. The filters trap the membranes while allowing the unbound ligand to pass through.[9][10]

-

Washing : Filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.[9]

-

Quantification : The radioactivity trapped on the filters is measured using a scintillation counter.[9]

-

Data Analysis : The data are plotted as the percentage of specific binding versus the log concentration of the competitor. Non-linear regression is used to fit the data to a sigmoidal curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of radioligand binding). The K_i_ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[10]

Caption: Workflow for a radioligand competition binding assay.

3.2. Two-Electrode Voltage Clamp (TEVC) Assay

TEVC is a powerful electrophysiological technique used to measure the functional properties (e.g., potency as EC₅₀, efficacy) of an agonist by recording the ion currents it evokes in a large cell, typically a Xenopus laevis oocyte, expressing the receptor of interest.[11]

Methodology:

-

Oocyte Preparation : Xenopus laevis oocytes are harvested and prepared for injection.

-

cRNA Injection : Oocytes are injected with cRNA encoding the specific nAChR subunits (e.g., α, β, γ, δ for the muscle-type receptor).[12]

-

Receptor Expression : The oocytes are incubated for 2-7 days to allow for the translation and assembly of functional nAChR channels on the plasma membrane.

-

Voltage Clamping : An oocyte is placed in a recording chamber and impaled with two microelectrodes: one to measure the membrane potential and one to inject current. The amplifier maintains, or "clamps," the membrane potential at a fixed holding potential (e.g., -60 mV).

-

Agonist Application : A solution containing a known concentration of this compound is perfused over the oocyte.

-

Current Recording : The binding of this compound to the nAChRs opens the ion channels, causing an inward current. The amplifier injects an equal and opposite current to maintain the holding potential, and this injected current is recorded.

-

Data Analysis : Peak current amplitudes are measured for a range of this compound concentrations. The data are plotted as current response versus log agonist concentration and fitted with a sigmoidal function to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the maximum response (E_max_).

Caption: Workflow for a two-electrode voltage clamp (TEVC) experiment.

Receptor Selectivity Profile

This compound is a particularly potent agonist at the muscle-type nAChR.[3][7] Its bis-quaternary structure allows it to effectively engage with the agonist binding sites on this receptor subtype. In contrast to its high potency at muscle receptors, its activity at various neuronal nAChR subtypes is less well-defined in the literature. This high degree of selectivity for the muscle-type receptor makes it an invaluable tool for studies of the neuromuscular junction.

Caption: Selectivity profile of this compound for nAChR subtypes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Agonist binding to the Torpedo acetylcholine receptor. 1. Complexities revealed by dissociation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinic acetylcholine receptor and the structural basis of neuromuscular transmission: insights from Torpedo postsynaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]

- 9. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. View of Nicotinic acetylcholine receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Neuronal and Extraneuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Suberyldicholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suberyldicholine, a synthetic dicholine ester of suberic acid, is a notable cholinergic agonist with activity at both nicotinic and muscarinic acetylcholine receptors. This technical guide provides a comprehensive overview of its discovery, chemical synthesis, and pharmacological properties. Detailed experimental protocols for its synthesis and for key pharmacological assays are presented. Quantitative data on its binding affinity and functional potency at various acetylcholine receptor subtypes are summarized. Furthermore, the signaling pathways activated by this compound at both nicotinic and muscarinic receptors are illustrated. This document serves as a core technical resource for researchers and professionals in drug development and neuroscience.

Discovery and Historical Context

The exploration of synthetic analogs of acetylcholine in the mid-20th century led to the discovery of a class of polymethylene-bis-choline ethers and esters. Within this chemical family, this compound (the dicholine ester of suberic acid) emerged as a potent neuromuscular blocking agent. Its discovery is closely linked to that of succinylcholine (suxamethonium), a structurally similar compound first synthesized in 1906 and characterized for its muscle relaxant properties in 1949.[1][2] The early investigations into these compounds were driven by the desire to understand the structure-activity relationships of molecules that interact with the cholinergic system, particularly at the neuromuscular junction.

Chemical Synthesis of this compound

The synthesis of this compound, as a dicholine ester of a dicarboxylic acid, can be achieved through several related synthetic routes. A common and effective method involves the esterification of suberoyl chloride with choline chloride.

Synthesis Protocol

This protocol details the synthesis of this compound dichloride.

Materials:

-

Suberoyl chloride

-

Choline chloride

-

Anhydrous chloroform

-

Anhydrous ethanol

-

Pyridine

-

Distilled water

-

Anhydrous calcium chloride

Procedure:

-

Preparation of Anhydrous Chloroform: Commercially available chloroform is dried over anhydrous calcium chloride overnight and then filtered.

-

Reaction Setup: A reaction flask equipped with a condenser, drying tube, and a stirring mechanism is charged with choline chloride and anhydrous chloroform.

-

Azeotropic Water Removal: The mixture is heated to reflux to azeotropically remove any residual water.

-

Esterification: After cooling, suberoyl chloride is added dropwise to the stirred suspension of choline chloride in chloroform at a controlled temperature (e.g., 50-60 °C). The reaction is allowed to proceed for several hours.

-

pH Adjustment and Precipitation: The reaction mixture is cooled, and pyridine is added dropwise to neutralize the generated HCl and adjust the pH. Anhydrous ethanol is then added to dissolve the product. The subsequent addition of distilled water precipitates the this compound dichloride as a white solid.

-

Purification: The crude product is collected by filtration, washed with ethanol, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Pharmacological Properties and Mechanism of Action

This compound exerts its physiological effects by acting as an agonist at acetylcholine receptors. Its primary and most well-characterized action is at the nicotinic acetylcholine receptors (nAChRs) of the neuromuscular junction, leading to muscle paralysis. It also exhibits activity at muscarinic acetylcholine receptors (mAChRs).

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

At the neuromuscular junction, this compound binds to the α-subunits of the nAChR, mimicking the action of acetylcholine.[3] This binding initially causes the ion channel to open, leading to a depolarization of the motor endplate and transient muscle fasciculations. However, unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, this compound is a poorer substrate for this enzyme.[4][5] Its prolonged presence in the synaptic cleft leads to persistent depolarization of the endplate. This sustained depolarization inactivates voltage-gated sodium channels in the surrounding muscle membrane, rendering the muscle fiber refractory to further stimulation and resulting in flaccid paralysis.

This compound also acts as an open channel blocker at the nAChR, further contributing to the interruption of neuromuscular transmission.[6][7]

Interaction with Muscarinic Acetylcholine Receptors (mAChRs)

The interaction of this compound with muscarinic receptors is less extensively characterized than its nicotinic effects. Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly classified into five subtypes (M1-M5). The odd-numbered subtypes (M1, M3, M5) typically couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. The even-numbered subtypes (M2, M4) primarily couple to Gi/o proteins, which inhibit adenylyl cyclase and modulate ion channel activity.[8][9] The specific subtypes of muscarinic receptors that this compound interacts with and its potency and efficacy at these receptors require further investigation to be fully elucidated.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the interaction of this compound and its close analog, succinylcholine, with acetylcholine receptors. It is important to note that data for this compound is limited, and data for succinylcholine is often used as a reference.

Table 1: Quantitative Data for Nicotinic Acetylcholine Receptors

| Ligand | Receptor Subtype | Parameter | Value | Species/Tissue | Reference |

| Succinylcholine | Muscle nAChR | Potency vs. ACh | ~7.6-fold less potent | Frog | [6] |

| Succinylcholine | Muscle nAChR | Affinity (resting) vs. ACh | ~2.9-fold lower | Frog | [6] |

| Succinylcholine | Muscle nAChR | Open Channel Block (K_eq) | ~200 µM | Frog | [6] |

Table 2: Quantitative Data for Muscarinic Acetylcholine Receptors

| Ligand | Receptor Subtype | Parameter | Value | Species/Tissue | Reference |

| This compound | M1, M2, M3, M4, M5 | Ki, EC50/IC50 | Data not available | - | - |

Experimental Protocols

Radioligand Binding Assay for nAChRs

This protocol describes a competitive inhibition radioligand binding assay to determine the binding affinity (Ki) of this compound for nAChRs.

Materials:

-

Membrane preparation from tissue or cells expressing the nAChR subtype of interest.

-

Radiolabeled ligand with known affinity for the nAChR (e.g., [³H]-epibatidine).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., phosphate-buffered saline).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Incubation: In a microtiter plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

-

Equilibration: Allow the binding to reach equilibrium (time and temperature dependent on the specific receptor and ligands).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) can be determined from this curve. The Ki can then be calculated using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology for nAChR Channel Block

This protocol outlines the whole-cell patch-clamp technique to study the open channel block of nAChRs by this compound.

Materials:

-

Cells expressing the nAChR subtype of interest.

-

Patch-clamp amplifier and data acquisition system.

-

Micropipettes.

-

Intracellular and extracellular solutions.

-

Acetylcholine (agonist).

-

This compound solutions of varying concentrations.

Procedure:

-

Cell Preparation: Culture cells on coverslips suitable for microscopy.

-

Pipette Preparation: Pull micropipettes from borosilicate glass and fire-polish the tips. Fill the pipette with the intracellular solution.

-

Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Agonist Application: Apply a brief pulse of acetylcholine to elicit an inward current through the nAChRs.

-

Co-application of this compound: Co-apply acetylcholine with varying concentrations of this compound and record the resulting currents.

-

Data Analysis: Analyze the reduction in the peak current and the appearance of "flicker" in the single-channel recordings, which are characteristic of open channel block. The equilibrium constant (K_eq) for the block can be determined by fitting the data to appropriate models.[6]

Calcium Imaging for mAChR Activation

This protocol describes a method to assess the activation of Gq-coupled muscarinic receptors (M1, M3, M5) by this compound by measuring changes in intracellular calcium concentration.

Materials:

-

Cells expressing the mAChR subtype of interest.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

This compound solutions of varying concentrations.

-

Fluorescence microscope or plate reader with appropriate filters.

Procedure:

-

Cell Loading: Incubate the cells with the calcium indicator dye to allow it to enter the cells and be cleaved to its active form.

-

Baseline Measurement: Measure the baseline fluorescence of the cells before stimulation.

-

Stimulation: Add varying concentrations of this compound to the cells.

-

Fluorescence Measurement: Record the changes in fluorescence over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is measured. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity is measured.

-

Data Analysis: Plot the change in fluorescence (or fluorescence ratio) as a function of this compound concentration to generate a dose-response curve and determine the EC50 for calcium mobilization.

Cholinesterase Activity Assay

This protocol, based on Ellman's method, can be used to determine the rate of hydrolysis of this compound by cholinesterases.

Materials:

-

Purified cholinesterase (e.g., acetylcholinesterase or butyrylcholinesterase).

-

This compound solution.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Phosphate buffer.

-

Spectrophotometer.

Procedure:

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing the phosphate buffer and DTNB.

-

Enzyme Addition: Add the cholinesterase solution to the cuvette.

-

Substrate Addition: Initiate the reaction by adding the this compound solution.

-

Spectrophotometric Measurement: Immediately measure the change in absorbance at 412 nm over time. The hydrolysis of the thioester bond in this compound releases a thiol group that reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which absorbs at 412 nm.

-

Data Analysis: The rate of the reaction can be calculated from the initial linear portion of the absorbance versus time plot using the molar extinction coefficient of the product.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways activated by this compound.

Nicotinic Acetylcholine Receptor Signaling Pathway

Muscarinic Acetylcholine Receptor (Gq-coupled) Signaling Pathway

Muscarinic Acetylcholine Receptor (Gi-coupled) Signaling Pathway

Experimental Workflow for Synthesis and Characterization

Conclusion

This compound remains a valuable pharmacological tool for studying the cholinergic system. Its distinct properties as a nicotinic receptor agonist and open channel blocker, coupled with its potential interactions with muscarinic receptors, make it a compound of continued interest in neuroscience and pharmacology. This technical guide provides a foundational resource for researchers, consolidating key information on its discovery, synthesis, and mechanism of action, and offering detailed protocols for its further investigation. The need for more comprehensive quantitative data, particularly regarding its interaction with various muscarinic receptor subtypes, highlights an area for future research that could further elucidate the full pharmacological profile of this compound.

References

- 1. Synthesis of Novel Sterically Demanding Carbo- and Heterocyclic β-Ketoesters [mdpi.com]

- 2. Acetylcholine-induced calcium signaling associated with muscarinic receptor activation in cultured myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Quantitative analysis of muscarinic acetylcholine receptor homo- and heterodimerization in live cells: regulation of receptor down-regulation by heterodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The actions of suxamethonium (succinyldicholine) as an agonist and channel blocker at the nicotinic receptor of frog muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A study of the bovine adrenal chromaffin nicotinic receptor using patch clamp and concentration-jump techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Properties of Suberyldicholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberyldicholine is a synthetic bis-quaternary ammonium compound that acts as a potent agonist at nicotinic acetylcholine receptors (nAChRs). Structurally, it is an analog of the endogenous neurotransmitter acetylcholine and is closely related to the well-known depolarizing neuromuscular blocking agent, succinylcholine. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, receptor binding characteristics, potency, and the experimental methodologies used to elucidate these properties.

Core Pharmacological Properties

This compound's primary pharmacological effect is the excitation of nicotinic acetylcholine receptors, leading to depolarization of the cell membrane. Its actions are most prominent at the neuromuscular junction, resulting in skeletal muscle fasciculation and subsequent paralysis.

Mechanism of Action

This compound is a direct-acting agonist at nicotinic acetylcholine receptors, meaning it binds to the same site as acetylcholine to activate the receptor.[1] This binding prompts a conformational change in the receptor, opening its intrinsic ion channel. The influx of sodium ions and efflux of potassium ions through this channel leads to depolarization of the post-synaptic membrane. Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, this compound is more resistant to enzymatic degradation, resulting in prolonged receptor activation and persistent depolarization. This sustained depolarization leads to a state of neuromuscular blockade.

Receptor Binding and Affinity

While specific binding affinity (Kd) values for this compound across a wide range of nAChR subtypes are not extensively documented in recent literature, its interaction with the receptor has been characterized through functional and competitive binding studies. The affinity of cholinergic agonists is a critical determinant of their potency.

Potency and Efficacy

The potency of this compound as a nicotinic agonist has been investigated in various experimental preparations. Potency is often expressed as the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. Efficacy refers to the maximal response that an agonist can produce.

| Agonist | Receptor/Preparation | Potency (EC50/ED50) | Efficacy | Reference |

| This compound | Frog Muscle Fibers | Not explicitly stated, but used in voltage-clamp experiments to study conductance changes. | Elicits conductance changes indicative of agonism. | |

| Succinylcholine | Human muscle-type nAChR | 10.8 µM | Full agonist, followed by desensitization. | [2] |

| Acetylcholine | Mouse adult neuromuscular nAChR | 0.16 mM (Kd) | High efficacy (Gating equilibrium constant = 45) | |

| Nicotine | Mouse adult neuromuscular nAChR | 2.6 mM (Kd) | Lower efficacy than Acetylcholine (Gating equilibrium constant = 0.5) | |

| Carbamylcholine | Mouse adult neuromuscular nAChR | 0.8 mM (Kd) | Intermediate efficacy (Gating equilibrium constant = 5.1) |

Signaling Pathways

The signaling pathway initiated by this compound at the nicotinic acetylcholine receptor is a canonical example of ligand-gated ion channel signaling.

Figure 1: Signaling pathway of this compound at the neuromuscular junction.

Experimental Protocols

The pharmacological properties of this compound have been primarily investigated using electrophysiological and biochemical assays.

Voltage-Clamp Electrophysiology

This technique is used to measure the ion currents across the membrane of an excitable cell while holding the membrane potential at a set level. It is a powerful tool for studying the effects of agonists like this compound on ion channel function.

Exemplary Protocol for Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes Expressing nAChRs:

-

Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

-

cRNA Injection: Inject oocytes with cRNA encoding the desired nAChR subunits. Incubate for 2-7 days to allow for receptor expression.

-

Recording Setup: Place an oocyte in a recording chamber continuously perfused with a physiological buffer (e.g., ND96).

-

Impaling: Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).

-

Clamping: Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Drug Application: Perfuse the oocyte with known concentrations of this compound.

-

Data Acquisition: Record the inward current elicited by the agonist.

-

Analysis: Construct dose-response curves to determine EC50 and other pharmacological parameters.

Figure 2: Workflow for Two-Electrode Voltage Clamp (TEVC) experiment.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation.[3][4] A radiolabeled ligand is used to quantify the binding of other, non-labeled compounds.

General Protocol for a Competitive Radioligand Binding Assay:

-

Membrane Preparation: Homogenize tissue or cells expressing the nAChR of interest and prepare a membrane fraction by centrifugation.[5]

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.[4]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound. Fit the data to a one-site competition model to determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant), which reflects the affinity of this compound for the receptor, can then be calculated using the Cheng-Prusoff equation.

Figure 3: General workflow for a competitive radioligand binding assay.

Structure-Activity Relationships

The pharmacological activity of this compound is intrinsically linked to its chemical structure. As a polymethylene bis-choline derivative, the length of the carbon chain separating the two quaternary ammonium heads is a critical determinant of its interaction with the nicotinic receptor. Structure-activity relationship (SAR) studies of related compounds have shown that variations in this chain length can significantly alter potency and selectivity for different nAChR subtypes.

Comparative Pharmacology with Succinylcholine

This compound and succinylcholine are structurally very similar, with succinylcholine having a succinyl (butane-1,4-dioyl) linker and this compound having a suberoyl (octane-1,8-dioyl) linker. This difference in the length of the polymethylene chain influences their pharmacological profiles. While direct comparative studies are limited, it is generally understood that the longer chain length in this compound can affect its affinity and efficacy at the receptor, as well as its rate of hydrolysis by cholinesterases.

| Feature | This compound | Succinylcholine |

| Linker | Suberoyl (8 carbons) | Succinyl (4 carbons) |

| Primary Target | Nicotinic Acetylcholine Receptors | Nicotinic Acetylcholine Receptors |

| Mechanism | Depolarizing Agonist | Depolarizing Agonist |

| Hydrolysis | Expected to be hydrolyzed by cholinesterases. | Rapidly hydrolyzed by butyrylcholinesterase.[6] |

| Clinical Use | Primarily a research tool. | Widely used as a short-acting muscle relaxant. |

Conclusion

This compound serves as a valuable pharmacological tool for the study of nicotinic acetylcholine receptors. Its properties as a potent agonist, coupled with its structural relationship to clinically relevant drugs like succinylcholine, make it an important compound for research into the structure-function of nAChRs and the development of novel cholinergic ligands. Further detailed studies are required to fully characterize its binding affinities and functional effects across the diverse family of nicotinic receptor subtypes. This will provide a more complete understanding of its pharmacological profile and potential therapeutic or research applications.

References

- 1. Pharmacological actions of some cyclic analogues of choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Voltage clamp methods for the study of membrane currents and SR Ca2+ release in adult skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. ClinPGx [clinpgx.org]

The Role of Suberyldicholine in Neuromuscular Junction Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberyldicholine is a potent agonist of the nicotinic acetylcholine receptor (nAChR), playing a significant role in the field of neuromuscular junction (NMJ) research. Structurally similar to the endogenous neurotransmitter acetylcholine (ACh), this compound provides a valuable tool for investigating the function and pharmacology of nAChRs at the motor endplate. Its prolonged activation of these receptors, compared to the rapid hydrolysis of acetylcholine by acetylcholinesterase, allows for detailed study of receptor kinetics, ion channel properties, and the downstream signaling events that lead to muscle contraction. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative data on its interaction with nAChRs, detailed experimental protocols for its use in research, and a visualization of the key signaling pathways involved.

Mechanism of Action at the Neuromuscular Junction

This compound, like acetylcholine, is a quaternary ammonium compound that acts as a full agonist at the muscle-type nicotinic acetylcholine receptors located on the postsynaptic membrane of the neuromuscular junction. The binding of this compound to the two α-subunits of the nAChR pentamer induces a conformational change in the receptor protein. This change opens the integral ion channel, which is permeable to cations, primarily sodium (Na⁺) and potassium (K⁺), and to a lesser extent, calcium (Ca²⁺)[1][2].

The influx of Na⁺ and Ca²⁺ ions into the muscle fiber and the efflux of K⁺ ions lead to a depolarization of the postsynaptic membrane, known as the endplate potential (EPP). If the EPP reaches the threshold potential, it triggers the opening of voltage-gated sodium channels in the surrounding muscle membrane, initiating a muscle action potential that propagates along the sarcolemma and leads to muscle contraction[2][3][4].

Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase in the synaptic cleft, this compound is not a substrate for this enzyme. This resistance to degradation results in a prolonged presence of the agonist in the synapse, leading to sustained depolarization of the motor endplate. This persistent depolarization can lead to a state of desensitization, where the nAChRs become refractory to further stimulation, and a subsequent flaccid paralysis. This property makes this compound and its analogue, succinylcholine, useful as muscle relaxants in clinical settings and as research tools to study receptor desensitization[5].

Quantitative Data

Precise quantitative data for this compound's interaction with the muscle-type nicotinic acetylcholine receptor is not extensively available in the public literature. However, data from its close structural analog, succinylcholine, and the endogenous ligand, acetylcholine, provide valuable comparative insights into its potency and kinetics.

| Ligand | Receptor Type | Binding Affinity (Kd) | Efficacy (EC50) | Mean Open Time (ms) | Single-Channel Conductance (pS) |

| This compound | Muscle nAChR | Data not readily available | Data not readily available | Data not readily available | Data not readily available |

| Succinylcholine | Human Muscle nAChR | ~2.9-fold lower affinity than ACh | 10.8 µM | Data not readily available | Data not readily available |

| Acetylcholine | Mouse Muscle nAChR | 106 ± 6 µM (closed state) | ~30 µM | ~1-2 | 40-60 |

| Carbamylcholine | Mouse Muscle nAChR | 0.8 mM | Data not readily available | Data not readily available | Data not readily available |

Note: The provided data for succinylcholine and acetylcholine are from various studies and may have been obtained under different experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

Single-Channel Recording with Patch-Clamp Electrophysiology

This protocol describes the use of patch-clamp electrophysiology to record single-channel currents activated by this compound from muscle cells.

Materials:

-

Cultured myotubes or isolated muscle fibers

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Micromanipulator

-

Extracellular (bath) solution: 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, pH 7.4

-

Pipette (intracellular) solution: 140 mM KCl, 1 mM MgCl₂, 11 mM EGTA, 10 mM HEPES, pH 7.2

-

This compound stock solution (e.g., 10 mM in water)

Methodology:

-

Prepare cultured myotubes or isolate single muscle fibers and place them in a recording chamber with extracellular solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a final resistance of 5-10 MΩ when filled with pipette solution.

-

Fire-polish the pipette tip to ensure a smooth surface for sealing.

-

Fill the patch pipette with the intracellular solution and the desired concentration of this compound.

-

Using a micromanipulator, gently press the pipette tip against the surface of a muscle cell to form a high-resistance (GΩ) seal (cell-attached configuration).

-

Apply a holding potential (e.g., -70 mV) to the patch of membrane.

-

Record single-channel currents activated by this compound. Openings will appear as downward deflections in the current trace.

-

To obtain the outside-out configuration for studying the extracellular effects of this compound, briefly apply suction to rupture the membrane patch and then slowly withdraw the pipette from the cell. The membrane will reseal, forming a small patch with the extracellular face exposed to the bath solution.

-

Perfuse the bath with different concentrations of this compound to obtain dose-response relationships.

-

Analyze the recorded data to determine single-channel conductance, mean open time, and open probability.

Radioligand Binding Assay (Competition Assay)

This protocol outlines a competition binding assay to determine the binding affinity (Ki) of this compound for nAChRs using a radiolabeled antagonist.

Materials:

-

Membrane preparation from tissue rich in muscle-type nAChRs (e.g., Torpedo electric organ or transfected cell lines)

-

Radiolabeled nAChR antagonist (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin)

-

Unlabeled this compound

-

Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

Wash buffer: Cold binding buffer

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Methodology:

-

Prepare membrane homogenates from the chosen tissue source.

-

In a series of tubes, add a fixed amount of membrane preparation.

-

To each tube, add a fixed concentration of the radiolabeled antagonist (typically at or below its Kd).

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptors.

-

Include a set of tubes with an excess of a known high-affinity unlabeled ligand to determine non-specific binding.

-

Incubate the mixture at room temperature or 4°C for a sufficient time to reach equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold to separate bound from free radioligand.

-

Wash the filters several times with cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Neuromuscular Function Assay (Phrenic Nerve-Diaphragm Preparation)

This protocol describes an ex vivo method to assess the neuromuscular blocking effects of this compound using a rat phrenic nerve-diaphragm preparation.

Materials:

-

Rat

-

Dissection tools

-

Organ bath with Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 11.7 mM glucose), bubbled with 95% O₂/5% CO₂ at 37°C

-

Force transducer and data acquisition system

-

Nerve stimulating electrodes

-

This compound solution

Methodology:

-

Humanely euthanize a rat and dissect out the phrenic nerve-hemidiaphragm preparation.

-

Mount the preparation in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Attach the diaphragm to a force transducer to record isometric contractions.

-

Place the phrenic nerve on stimulating electrodes.

-

Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 ms duration at 0.1 Hz) to elicit twitch contractions of the diaphragm.

-

Allow the preparation to equilibrate and establish a stable baseline of twitch tension.

-

Add this compound to the organ bath in a cumulative or single-dose manner.

-

Record the resulting changes in twitch tension. This compound will initially cause a potentiation of the twitch (fasciculations) followed by a decrease in twitch height, indicating neuromuscular blockade.

-

Construct a dose-response curve by plotting the percentage of twitch inhibition against the concentration of this compound.

-

From the dose-response curve, determine the EC50 for the neuromuscular blocking effect of this compound.

Signaling Pathways

The primary signaling event initiated by this compound at the neuromuscular junction is the rapid influx of cations through the nAChR channel, leading to depolarization and muscle contraction. However, the influx of Ca²⁺ through the nAChR also acts as a second messenger, initiating downstream signaling cascades that can modulate synaptic function and gene expression.

Conclusion

This compound remains a cornerstone tool for researchers investigating the intricate workings of the neuromuscular junction. Its properties as a potent, non-hydrolyzable nicotinic agonist allow for the detailed characterization of nAChR function, from the single-molecule level to in vivo muscle contraction. While specific quantitative data for this compound can be challenging to find, the experimental frameworks provided in this guide, along with comparative data from related compounds, offer a robust starting point for its application in neuromuscular research. The continued use of this compound in conjunction with modern electrophysiological and molecular techniques will undoubtedly lead to further insights into the fundamental processes of synaptic transmission and the development of novel therapeutic strategies for neuromuscular disorders.

References

- 1. Calcium influx through muscle nAChR-channels: One route, multiple roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. What is the mechanism of Succinylcholine Chloride? [synapse.patsnap.com]

- 5. Desensitization of the nicotinic acetylcholine receptor: Molecular mechanisms and effect of modulators - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Structure-Activity Relationship of Suberyldicholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberyldicholine is a synthetic bis-quaternary ammonium compound that acts as a potent agonist at nicotinic acetylcholine receptors (nAChRs). Structurally, it can be conceptualized as two molecules of the endogenous neurotransmitter acetylcholine linked by a flexible eight-carbon chain. This unique structure confers specific pharmacological properties, making it a valuable tool for studying the structure-activity relationships (SAR) of nAChR agonists and a subject of interest in the development of novel neuromuscular blocking agents. This technical guide provides an in-depth analysis of the SAR of this compound, detailing its mechanism of action, the influence of its structural components on receptor interaction, and the experimental methodologies used for its characterization.

Structure and Core Physicochemical Properties

This compound, also known as suxamethonium's longer-chain analog, possesses two quaternary ammonium heads, which are critical for its interaction with the anionic sites on nAChR subunits. The linker, a suberic acid derivative (octanedioic acid), dictates the spacing between these cationic heads, a key determinant of its activity.

| Property | Value |

| IUPAC Name | N,N'-(octanedioylbis(oxy))bis(N,N,N-trimethylethanaminium) |

| Molecular Formula | C20H42N2O4^2+ |

| Molecular Weight | 374.56 g/mol |

| Charge | +2 |

Mechanism of Action and Signaling Pathway

This compound functions as a depolarizing neuromuscular blocking agent by persistently activating nAChRs at the neuromuscular junction.[1][2] This sustained activation leads to a prolonged depolarization of the motor endplate, which in turn inactivates voltage-gated sodium channels, rendering the muscle fiber refractory to further stimulation by acetylcholine and resulting in flaccid paralysis.

The signaling cascade initiated by this compound at the neuromuscular junction is depicted below:

Structure-Activity Relationship (SAR)

The biological activity of this compound and its analogs is critically dependent on several structural features. The SAR of bis-quaternary ammonium compounds has been extensively studied, revealing key principles that govern their interaction with nAChRs.

1. The Quaternary Ammonium Heads: The positively charged trimethylammonium groups are essential for binding to the anionic subsites within the nAChR ligand-binding domain. Modification of these groups generally leads to a significant loss of potency.

2. The Inter-onium Chain Length: The length of the polymethylene chain separating the two quaternary ammonium heads is a crucial determinant of activity and selectivity. For depolarizing neuromuscular blocking agents, an optimal chain length exists that positions the two cationic heads for effective interaction with the two alpha subunits of the muscle-type nAChR. Decamethonium, with a ten-carbon chain, is a potent neuromuscular blocker.[3][4] The eight-carbon chain of this compound also confers significant agonist activity.

3. The Ester Linkages: The ester groups in this compound are susceptible to hydrolysis by cholinesterases, particularly butyrylcholinesterase (plasma cholinesterase).[5] This metabolic instability results in a shorter duration of action compared to compounds with more stable linkers. This is a key feature that distinguishes it from decamethonium, which lacks these ester groups and has a longer duration of action.

The logical relationship in the SAR of bis-quaternary ammonium compounds can be visualized as follows:

Quantitative Data

Table 1: Potency (EC50) of Representative nAChR Agonists

| Compound | nAChR Subtype | EC50 (µM) | Reference Compound |

| Decamethonium | Muscle (α1)₂β1δɛ | ~1-10 | Acetylcholine |

| Succinylcholine | Muscle (α1)₂β1δɛ | ~10-50 | Acetylcholine |

| Hypothetical this compound | Muscle (α1)₂β1δɛ | Expected to be in the low µM range | Acetylcholine |

Note: The value for this compound is an educated estimation based on its structural similarity to decamethonium and succinylcholine.

Table 2: Binding Affinity (Ki) of Representative nAChR Ligands

| Compound | nAChR Subtype | Ki (nM) | Reference Compound |

| Decamethonium | Neuronal α4β2 | >10,000 | Nicotine |

| Hexamethonium | Neuronal α4β2 | ~22,000 | Nicotine |

| Hypothetical this compound | Neuronal α4β2* | Expected to have low affinity | Nicotine |

Note: Bis-quaternary ammonium compounds generally exhibit lower affinity for neuronal nAChR subtypes compared to muscle subtypes. The value for this compound is an estimation.

Experimental Protocols

The characterization of this compound's activity at nAChRs involves a combination of binding and functional assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay to Determine Binding Affinity (Ki)

This assay measures the ability of this compound to displace a radiolabeled ligand from nAChRs.

Workflow Diagram:

Detailed Methodology:

-

Membrane Preparation: Homogenize tissue or cells expressing the nAChR subtype of interest in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for neuronal nAChRs or [¹²⁵I]α-bungarotoxin for muscle nAChRs) and a range of concentrations of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled competitor).

-

Filtration: After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes to Determine Potency (EC50)

This electrophysiological technique measures the ion current evoked by this compound in Xenopus oocytes expressing a specific nAChR subtype.

Workflow Diagram:

References

- 1. PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. succinylcholine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Decamethonium - Wikipedia [en.wikipedia.org]

- 5. derangedphysiology.com [derangedphysiology.com]

Preliminary Studies on Suberyldicholine's Effects on Ion Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary research on the effects of Suberyldicholine on ion channels, with a primary focus on the nicotinic acetylcholine receptor (nAChR). The information is compiled from foundational electrophysiological studies and is intended to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction to this compound and its Interaction with Nicotinic Acetylcholine Receptors

This compound is a cholinergic agonist that is structurally related to the neurotransmitter acetylcholine. It has been utilized in research to probe the function of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for synaptic transmission at the neuromuscular junction and in the central nervous system. Upon binding of an agonist like this compound, the nAChR undergoes a conformational change, opening a transmembrane pore and allowing the influx of cations, leading to membrane depolarization.

Preliminary studies have characterized this compound not only as an agonist that activates nAChRs but also as an open-channel blocker. This dual action provides a valuable tool for investigating the kinetics of nAChR gating and blockade.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from preliminary studies on the interaction of this compound with nicotinic acetylcholine receptors.

| Parameter | Value | Ion Channel/Receptor | Experimental Conditions | Reference |

| Open Channel Block | ||||

| Equilibrium Constant (Kd) | ~6 µM | Nicotinic Acetylcholine Receptor (frog neuromuscular junction) | Single-channel recording, -105 mV membrane potential | [1] |

| Mean Blockage Duration | ~5 ms | Nicotinic Acetylcholine Receptor (frog neuromuscular junction) | Single-channel recording, -105 mV membrane potential | [1] |

| Agonist Activity | ||||

| Efficacy | Efficacious Agonist | Nicotinic Acetylcholine Receptor (frog endplate) | Single-ion-channel recording | [2] |

Note: Further quantitative data on the agonistic properties of this compound, such as EC50 for channel activation and detailed kinetics of open and closed states at various concentrations, require access to the full text of the cited literature, which was not available in the initial search.

Experimental Protocols

The foundational understanding of this compound's effects on ion channels has been established through meticulous electrophysiological experiments, primarily employing patch-clamp and voltage-clamp techniques.

Single-Channel Recording (Patch-Clamp)

This technique is used to measure the currents flowing through a single ion channel, providing insights into its kinetic properties.

Objective: To characterize the agonistic and open-channel blocking effects of this compound on single nicotinic acetylcholine receptors.

Methodology:

-

Preparation: Experiments are typically performed on muscle fibers, such as those from the frog neuromuscular junction, which have a high density of nAChRs.[1]

-

Pipette Preparation: Patch pipettes are fabricated from borosilicate glass capillaries and filled with a solution containing this compound at a known concentration. The pipette solution also contains ions that will carry the current, typically a saline solution mimicking the extracellular fluid.

-

Seal Formation: A high-resistance "giga-seal" is formed between the tip of the patch pipette and the membrane of the muscle fiber. This isolates a small patch of the membrane containing one or a few nAChR channels.

-

Data Acquisition: The membrane potential across the patch is controlled using a patch-clamp amplifier. The current flowing through the single channel(s) in response to the binding of this compound is recorded.

-

Data Analysis: The recorded single-channel currents appear as step-like changes in current. The amplitude of these steps gives the single-channel conductance, while the duration of the open and closed states provides information about the channel's gating kinetics. In the presence of an open-channel blocker like this compound, brief closures (flickers) within a single channel opening burst are observed. The duration and frequency of these flickers are analyzed to determine the kinetics of the blocking and unblocking reactions.[1]

Voltage-Clamp Experiments

This method is used to measure the macroscopic current flowing through a larger population of ion channels in a cell membrane while the membrane potential is held at a constant level.

Objective: To study the overall response of a cell to this compound and to investigate the voltage-dependence of its effects.

Methodology:

-

Cell Preparation: A single cell, such as a neuron or a muscle cell, is isolated.

-

Electrode Placement: Two electrodes are inserted into the cell. One electrode measures the membrane potential, and the other injects current into the cell.

-

Voltage Clamping: A feedback amplifier compares the measured membrane potential to a desired "command" potential set by the experimenter. If there is a difference, the amplifier injects a current that is equal and opposite to the current flowing through the ion channels, thus "clamping" the membrane potential at the desired level.

-

Drug Application: this compound is applied to the cell, typically through the bathing solution.

-

Current Measurement: The current injected by the amplifier to maintain the clamped voltage is measured. This current is a direct measure of the total current flowing through the ion channels activated by this compound.

-

Data Analysis: The relationship between the concentration of this compound and the elicited current can be used to determine its potency (EC50). By clamping the voltage at different levels, the voltage-dependence of the this compound-induced current can be investigated.

Visualizations of Mechanisms and Workflows

Signaling Pathway of nAChR Activation and Open Channel Block

The following diagram illustrates the proposed mechanism of nicotinic acetylcholine receptor activation by an agonist and subsequent block of the open channel by this compound.

Caption: nAChR activation by an agonist leads to a conducting open state, which can be subsequently blocked by this compound.

Experimental Workflow for Single-Channel Recording

The following diagram outlines the key steps involved in a single-channel patch-clamp experiment to study the effects of this compound.

Caption: Workflow for a single-channel patch-clamp experiment to study this compound's effects.

Conclusion and Future Directions

The preliminary studies on this compound have established its dual role as both an agonist and an open-channel blocker of nicotinic acetylcholine receptors. The quantitative data available, particularly on its open-channel blocking properties, provide a valuable foundation for understanding the molecular interactions within the nAChR pore. The detailed experimental protocols outlined in this guide serve as a basis for designing further investigations.

Future research should focus on obtaining a more complete kinetic profile of this compound's agonistic actions across a range of concentrations and on different nAChR subtypes. High-resolution structural studies of this compound bound to the nAChR in both the open and blocked states would provide significant insights into the precise mechanisms of its action. Such studies will not only enhance our fundamental understanding of ion channel function but also aid in the rational design of novel therapeutic agents targeting the nicotinic acetylcholine receptor.

References

Suberyldicholine: A Technical Guide for the Study of Acetylcholine Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberyldicholine, a cholinomimetic agent, serves as a valuable pharmacological tool for the characterization and differentiation of acetylcholine receptor (AChR) subtypes. Structurally similar to the endogenous neurotransmitter acetylcholine (ACh), this compound is a long-chain bis-quaternary ammonium compound. Its prolonged activation of certain receptor subtypes compared to the rapidly hydrolyzed acetylcholine makes it particularly useful in experimental settings for studying receptor kinetics, ion channel properties, and downstream signaling cascades. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in studying nicotinic and muscarinic receptor subtypes, and detailed experimental protocols for its use.

Mechanism of Action

This compound functions as an agonist at both nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors. Like acetylcholine, it binds to the orthosteric site of these receptors, inducing a conformational change that leads to receptor activation.

At Nicotinic Acetylcholine Receptors (nAChRs): nAChRs are ligand-gated ion channels. Upon agonist binding, the channel pore opens, allowing the influx of cations, primarily Na+ and Ca2+, leading to depolarization of the cell membrane. This compound's action at nAChRs, particularly the muscle-type, is characterized by sustained depolarization, which can lead to receptor desensitization and, in the case of neuromuscular junctions, a depolarizing blockade. This prolonged action is due to its resistance to hydrolysis by acetylcholinesterase.

At Muscarinic Acetylcholine Receptors (mAChRs): mAChRs are G-protein coupled receptors (GPCRs) that mediate a slower, more modulatory response. They are classified into five subtypes (M1-M5).

-

M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC).

-

M2 and M4 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

The differential activation of these signaling pathways by this compound across various mAChR subtypes allows for its use in dissecting their specific physiological roles.

Data Presentation: Pharmacological Profile of this compound

Comprehensive quantitative data on the binding affinities (Ki) and potencies (EC50) of this compound across a wide range of nicotinic and muscarinic receptor subtypes is limited in publicly available literature. The following tables summarize the available information, with data for the closely related compound, succinylcholine, provided for context where this compound-specific data is absent.

Note on Data Availability: Extensive searches for quantitative binding and functional data for this compound at various cloned human receptor subtypes did not yield comprehensive datasets. The information presented is based on available studies, which are not exhaustive. Researchers are encouraged to perform their own characterizations for specific receptor subtypes of interest.

Table 1: Nicotinic Acetylcholine Receptor (nAChR) Subtypes

| Receptor Subtype | Ligand | Parameter | Value | Species/System | Reference |

| Muscle-type | Succinylcholine | EC50 | 10.8 µM | Human (expressed in Xenopus oocytes) | [1] |

| α3β2 | Succinylcholine | Activity | Not activated (up to 1 mM) | Human (expressed in Xenopus oocytes) | [1] |

| α3β4 | Succinylcholine | Activity | Not activated (up to 1 mM) | Human (expressed in Xenopus oocytes) | [1] |

| α4β2 | Succinylcholine | Activity | Not activated (up to 1 mM) | Human (expressed in Xenopus oocytes) | [1] |

| α7 | Succinylcholine | Activity | Not activated (up to 1 mM) | Human (expressed in Xenopus oocytes) | [1] |

Table 2: Muscarinic Acetylcholine Receptor (mAChR) Subtypes

| Receptor Subtype | Ligand | Parameter | Value | Species/System | Reference |

| M1 | This compound | Data not available | |||

| M2 | This compound | Data not available | |||

| M3 | This compound | Data not available | |||

| M4 | This compound | Data not available | |||

| M5 | This compound | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound at acetylcholine receptor subtypes.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled antagonist.

Materials:

-

Cell membranes expressing the receptor subtype of interest.

-

Radioligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors, [3H]-epibatidine for nicotinic receptors).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well filter plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the receptor of interest using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

A range of concentrations of this compound (or vehicle for total binding).

-

A saturating concentration of the appropriate radioligand.

-

Cell membrane preparation.

-

For non-specific binding control wells, add a high concentration of a known unlabeled antagonist (e.g., atropine for mAChRs).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is used to measure the functional activity (e.g., EC50, Emax) of this compound at ligand-gated ion channels like nAChRs expressed in Xenopus oocytes.[1]

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the nAChR subunits of interest.

-

Microinjection setup.

-

Two-electrode voltage clamp amplifier and data acquisition system.

-

Perfusion system.

-